Cas no 446276-08-0 (5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl-)

5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl-, is a heterocyclic compound featuring a pyrimidine core with a phenyl substituent at the 1-position and amidine functionality at the 5-position. Its hexahydro-2,4-dioxo structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The amidine group enhances its utility in nucleophilic and coordination chemistry, while the phenyl ring offers potential for further functionalization. This compound is particularly relevant in the development of bioactive molecules, including enzyme inhibitors and ligands, due to its structural versatility and ability to participate in hydrogen bonding interactions. Its well-defined purity and consistent performance ensure reliability in research applications.
5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl- structure
446276-08-0 structure
Product name:5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl-
CAS No:446276-08-0
MF:C11H12N4O2
MW:232.23858165741
MDL:MFCD00172914
CID:3988941
PubChem ID:2766714

5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl-
    • 2,4-DIOXO-1-PHENYLHEXAHYDRO-5-PYRIMIDINECARBOXIMIDAMIDE
    • 446276-08-0
    • 2,4-dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
    • DTXSID801201538
    • Hexahydro-2,4-dioxo-1-phenyl-5-pyrimidinecarboximidamide
    • WSA27608
    • AKOS005069415
    • 11E-949
    • MDL: MFCD00172914
    • Inchi: InChI=1S/C11H12N4O2/c12-9(13)8-6-15(11(17)14-10(8)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13)(H,14,16,17)
    • InChI Key: IXWAAVOKADHTFP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 232.09602564Da
  • Monoisotopic Mass: 232.09602564Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 99.3Ų

Experimental Properties

  • Melting Point: 246-248°C

5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl- Security Information

  • HazardClass:IRRITANT

5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
11E-949-5MG
2,4-dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide
446276-08-0 >95%
5mg
£46.00 2025-02-09
Matrix Scientific
042636-5g
2,4-Dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide, >95%
446276-08-0 >95%
5g
$2088.00 2023-09-11
A2B Chem LLC
AI69926-1mg
2,4-dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
446276-08-0 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI69926-10mg
2,4-dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
446276-08-0 >95%
10mg
$240.00 2024-04-20
Matrix Scientific
042636-5g
2,4-Dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide, >95%
446276-08-0 >95%
5g
$2088.00 2023-09-06
Matrix Scientific
042636-1g
2,4-Dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide, >95%
446276-08-0 >95%
1g
$910.00 2023-09-06
Key Organics Ltd
11E-949-0.5G
2,4-dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide
446276-08-0 >95%
0.5g
£325.00 2025-02-09
Key Organics Ltd
11E-949-5G
2,4-dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide
446276-08-0 >95%
5g
£1568.00 2025-02-09
Matrix Scientific
042636-1g
2,4-Dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide, >95%
446276-08-0 >95%
1g
$910.00 2023-09-11
Matrix Scientific
042636-500mg
2,4-Dioxo-1-phenylhexahydro-5-pyrimidinecarboximidamide, >95%
446276-08-0 >95%
500mg
$721.00 2023-09-11

Additional information on 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl-

Introduction to 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl- (CAS No. 446276-08-0)

5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl- (CAS No. 446276-08-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine class of molecules, which are well-known for their role in various biological processes and their utility as pharmacophores in drug design. The presence of a carboximidamide functional group and a hexahydro-2,4-dioxo substituent in its structure imparts distinct chemical and biological characteristics that make it a promising candidate for further investigation.

The molecular structure of 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl (CAS No. 446276-08-0) consists of a pyrimidine ring system fused with a phenyl group, featuring a carboximidamide moiety at the 1-position and a hexahydrofuranone ring at the 2,4 positions. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug action. The compound's solubility profile, stability under various conditions, and metabolic fate are also important factors that influence its pharmaceutical relevance.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. Pyrimidine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl (CAS No. 446276-08-0) may contribute to its ability to modulate biological pathways by binding to specific targets with high affinity and selectivity.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been exploring its pharmacological properties through in vitro and in vivo studies to evaluate its efficacy and safety profiles. Preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease processes. For instance, studies have indicated that pyrimidine-based compounds can interfere with key metabolic pathways by acting as competitive inhibitors or modulators of enzyme activity.

The synthesis of 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl (CAS No. 446276-08-0) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations are often utilized to achieve the desired structural motifs. The development of robust synthetic routes is essential for scaling up production and conducting further pharmacological investigations.

The pharmacokinetic behavior of this compound is another critical area of study. Understanding how 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl (CAS No. 446276-08-0) is absorbed, distributed, metabolized, and excreted (ADME) provides valuable insights into its potential therapeutic window and side effects. Computational modeling techniques have been increasingly used to predict ADME properties based on the compound's structure, which can accelerate the drug discovery process by identifying promising candidates early in the development pipeline.

Recent advancements in medicinal chemistry have enabled the design of more sophisticated analogs of 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl (CAS No. 446276-08-0) with enhanced biological activity and improved pharmacokinetic profiles. By modifying specific functional groups or substituents within the molecule, researchers can fine-tune its interactions with biological targets. This approach has led to the discovery of several novel drug candidates that are currently undergoing preclinical or clinical evaluation.

The role of computational chemistry in understanding the behavior of 5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-phenyl (CAS No. 446276-08-0) cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations help elucidate how the compound interacts with biological macromolecules such as proteins and nucleic acids. These studies provide atomic-level insights into binding mechanisms and can guide the design of more effective derivatives.

In conclusion,5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1 phenyl (CAS No. 446276 -08 -0) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas . Its unique structural features , combined with promising preliminary biological data , make it an attractive candidate for further research . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in the development of next-generation therapeutics .

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